![molecular formula C22H30N4OS B15153172 2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B15153172.png)
2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a tetrahydronaphthalene moiety, and a piperidine ring
Vorbereitungsmethoden
The synthesis of 2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazole ring, followed by the introduction of the tetrahydronaphthalene and piperidine moieties. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases, focusing on its pharmacokinetics and pharmacodynamics.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied. Researchers use techniques such as molecular docking and in vitro assays to elucidate the compound’s mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone include:
5,6,7,8-Tetrahydro-2-naphthol: A related compound with a similar tetrahydronaphthalene moiety.
5,6,7,8-Tetrahydro-2-naphthylamine: Another compound featuring the tetrahydronaphthalene structure but with an amine group.
Indole derivatives: Compounds containing an indole ring, which may exhibit similar biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H30N4OS |
|---|---|
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
2-[[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C22H30N4OS/c1-3-26-21(19-9-8-17-6-4-5-7-18(17)14-19)23-24-22(26)28-15-20(27)25-12-10-16(2)11-13-25/h8-9,14,16H,3-7,10-13,15H2,1-2H3 |
InChI-Schlüssel |
ZHMOMGNLNSWOAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)N2CCC(CC2)C)C3=CC4=C(CCCC4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B15153089.png)
![4-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B15153094.png)
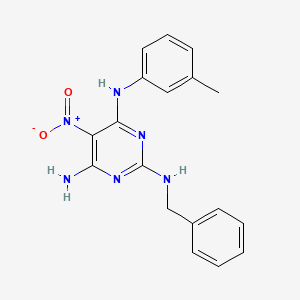
![Propyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153111.png)
![3-({[4-(Benzyloxy)phenyl]methyl}amino)adamantan-1-ol](/img/structure/B15153126.png)
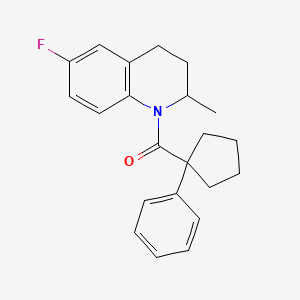
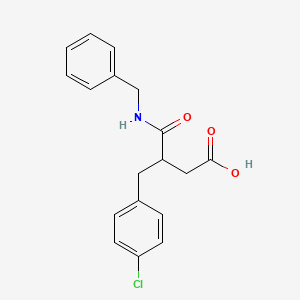

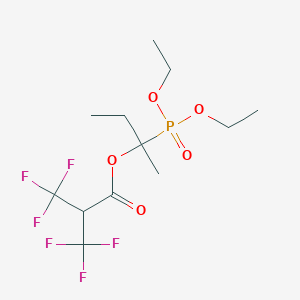


![N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B15153182.png)
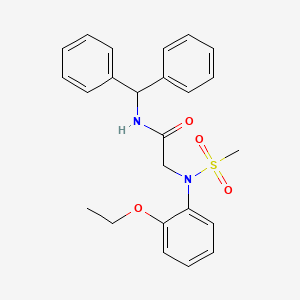
![N-(4-chlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B15153205.png)
